molecular formula C9H5BrN2O4 B1460555 3-Bromo-2-cyano-4-nitrophenylacetic acid CAS No. 1805521-10-1

3-Bromo-2-cyano-4-nitrophenylacetic acid

Cat. No.: B1460555
CAS No.: 1805521-10-1
M. Wt: 285.05 g/mol
InChI Key: JIOFJFAEKCTUGX-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-4-nitrophenylacetic acid is an organic compound with the molecular formula C9H5BrN2O4 It is a derivative of phenylacetic acid, featuring bromine, cyano, and nitro functional groups

Properties

IUPAC Name

2-(3-bromo-2-cyano-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-9-6(4-11)5(3-8(13)14)1-2-7(9)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFJFAEKCTUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-4-nitrophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of 2-cyano-4-nitrophenylacetic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-4-nitrophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon catalyst or iron powder in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetic acids with various functional groups replacing the bromine atom.

    Reduction: 3-Amino-2-cyano-4-nitrophenylacetic acid.

    Hydrolysis: 3-Bromo-2-carboxy-4-nitrophenylacetic acid or 3-Bromo-2-amido-4-nitrophenylacetic acid.

Scientific Research Applications

3-Bromo-2-cyano-4-nitrophenylacetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives can be used as probes or inhibitors in biochemical assays to study enzyme functions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-4-nitrophenylacetic acid and its derivatives depends on the specific biological target or chemical reaction. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and nitro groups can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenylacetic acid
  • 3-Cyano-4-nitrophenylacetic acid
  • 3-Bromo-2-nitrophenylacetic acid

Comparison

3-Bromo-2-cyano-4-nitrophenylacetic acid is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one or more of these groups. The presence of the cyano group, for example, can enhance the compound’s ability to participate in nucleophilic addition reactions, while the nitro group can influence its electronic properties and reactivity in reduction reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-cyano-4-nitrophenylacetic acid
Reactant of Route 2
3-Bromo-2-cyano-4-nitrophenylacetic acid

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